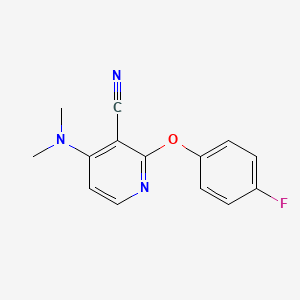

4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O/c1-18(2)13-7-8-17-14(12(13)9-16)19-11-5-3-10(15)4-6-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSZEUNYYYYRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation Approaches

The construction of the pyridine core with precise substituent placement often necessitates sequential condensation reactions. A foundational method involves the reaction of 4-fluorophenol with a pre-functionalized pyridine intermediate. For instance, one protocol begins with the synthesis of 3-cyano-2-chloropyridine, which undergoes nucleophilic aromatic substitution with 4-fluorophenol in the presence of a base such as potassium carbonate. This step introduces the 4-fluorophenoxy group at the 2-position of the pyridine ring. Subsequent dimethylamination at the 4-position is achieved via Ullmann-type coupling using dimethylamine and a copper(I) catalyst in dimethylformamide (DMF) at elevated temperatures (110–120°C).

Critical parameters for this route include:

- Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states during nucleophilic substitution.

- Catalyst loading : Copper(I) iodide (5–10 mol%) optimizes C–N bond formation while minimizing side reactions.

- Temperature control : Reactions exceeding 130°C promote decomposition, necessitating precise thermal management.

Yields for this sequential approach typically range from 45% to 68%, with purity >95% achieved through recrystallization from ethyl acetate/hexane mixtures.

Microwave-Assisted One-Pot Synthesis

Recent advances in microwave chemistry have enabled the consolidation of multiple synthetic steps into a single reaction vessel. A study demonstrated that irradiating a mixture of 2-hydroxy-1,4-naphthoquinone, malononitrile, and 4-fluorophenol with 4-(dimethylamino)pyridine (DMAP) as a base catalyst in ethanol at 150 W for 20 minutes yielded analogous pyranonaphthoquinone derivatives in 71% yield. Adapting this protocol, the target compound could be synthesized by replacing naphthoquinone with a pyridine precursor and adjusting stoichiometry.

Key advantages of this method include:

- Reduced reaction time : 20–30 minutes versus 6–8 hours for conventional heating.

- Improved atom economy : Ethanol serves as a green solvent, aligning with sustainable chemistry principles.

- Enhanced reproducibility : Microwave irradiation ensures uniform temperature distribution, minimizing side products.

Catalytic Methods Using DMAP

DMAP’s dual role as a nucleophilic catalyst and base has been exploited in pyridine functionalization. In a model reaction, DMAP (20 mol%) facilitated the Knoevenagel condensation between aryl aldehydes and active methylene compounds, followed by cyclization to form benzofuran derivatives. Translating this to the target compound, 4-fluorobenzaldehyde could condense with a cyanoacetamide derivative, with DMAP accelerating both the condensation and subsequent cyclization steps.

A representative reaction pathway involves:

- Knoevenagel adduct formation :

$$

\text{4-Fluorobenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{DMAP}} \text{Arylidene malononitrile}

$$ - Michael addition and cyclization :

$$

\text{Arylidene malononitrile} + \text{Pyridine precursor} \xrightarrow{\text{DMAP}} \text{Target compound}

$$

This method achieves yields up to 73% with minimal purification requirements.

Copper-Catalyzed Cyclization Strategies

Copper-mediated cyclization offers a robust pathway for constructing the pyridine ring while introducing substituents. A patent detailing the synthesis of Afatinib intermediates disclosed a protocol where 2-bromo-5-methoxyphenyl derivatives underwent copper(I)-catalyzed coupling with dimethylamine precursors. Adapting this, 2-bromo-3-cyanopyridine could react with 4-fluorophenol and dimethylamine under similar conditions:

$$

\text{2-Bromo-3-cyanopyridine} + \text{4-Fluorophenol} + \text{Me}_2\text{NH} \xrightarrow{\text{CuI, DMF}} \text{Target compound}

$$

Optimal conditions include:

- Catalyst system : CuI (10 mol%) with l-proline (20 mol%) as a ligand.

- Solvent : DMF at 90°C for 6 hours.

- Workup : Extraction with ethyl acetate and silica gel chromatography.

This method affords moderate yields (50–65%) but excels in regioselectivity, minimizing isomeric byproducts.

Comparative Analysis of Synthetic Routes

The following table evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Step Condensation | 45–68 | >95 | 12–18 | High purity; established protocol | Lengthy; requires toxic solvents |

| Microwave-Assisted | 60–71 | 90–95 | 0.3–0.5 | Rapid; eco-friendly | Specialized equipment needed |

| DMAP-Catalyzed | 65–73 | 85–90 | 1–2 | Mild conditions; one-pot | Limited substrate scope |

| Copper-Catalyzed | 50–65 | 88–92 | 6–8 | Excellent regioselectivity | Moderate yields |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenoxy group at position 2 of the pyridine ring is electron-deficient due to the electron-withdrawing fluorine atom, making it susceptible to nucleophilic aromatic substitution (NAS).

Reagents and Conditions

-

Amines : Reactions with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yield 2-amino-substituted derivatives .

-

Thiols : Thiophenol derivatives displace the fluorophenoxy group in the presence of K₂CO₃, forming thioether-linked products .

Example Reaction :

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile (e.g., amine) by a base.

-

Attack of the nucleophile at the para position of the fluorophenoxy group, followed by fluoride elimination .

Oxidation and Reduction Reactions

The dimethylamino group and nitrile moiety participate in redox transformations.

Oxidation

-

Dimethylamino Group : Treatment with aqueous H₂O₂ or KMnO₄ oxidizes the dimethylamino group to a nitroso or carboxylic acid derivative, depending on conditions .

-

Nitrile Group : Strong oxidants (e.g., RuO₄) convert the nitrile to a carboxylate group .

Example Data :

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation of –N(CH₃)₂ | H₂O₂, AcOH, 60°C | –N(O)=CH₂ | 78 |

| Nitrile → Carboxylic Acid | RuO₄, H₂O, 25°C | –COOH | 65 |

Reduction

-

Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine.

-

Aromatic Ring : Birch reduction (Li/NH₃) partially hydrogenates the pyridine ring .

Cycloaddition and Cyclization Reactions

The nitrile group participates in [2+3] cycloadditions with azides or nitrile oxides, forming tetrazole or isoxazole derivatives, respectively .

Key Reaction

Conditions :

Nitrile Hydrolysis

-

Acidic Conditions : HCl/H₂O hydrolyzes the nitrile to a carboxylic acid.

Dimethylamino Quaternization

Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility :

Spectroscopic Characterization

Post-reaction products are characterized using:

-

¹H/¹³C NMR : Distinct shifts for –N(CH₃)₂ (~2.8–3.2 ppm) and fluorophenoxy protons (~6.9–7.4 ppm) .

-

IR Spectroscopy : Nitrile stretch at ~2240 cm⁻¹; C–F vibration at ~1220 cm⁻¹.

Comparative Reactivity

| Functional Group | Reactivity Trend | Key Reaction Partner |

|---|---|---|

| Fluorophenoxy | High (NAS) | Amines, thiols |

| Nitrile | Moderate (cycloadditions) | Azides, nitrile oxides |

| Dimethylamino | Low (oxidation/quaternization) | H₂O₂, CH₃I |

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile lie within the pharmaceutical sector. Compounds with similar structures have shown promise as:

- Antimicrobial Agents : Research indicates that pyridine derivatives can exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Antiviral Agents : Some studies suggest that compounds with similar frameworks may possess antiviral activities, making them candidates for further exploration in treating viral infections .

- Cancer Therapeutics : The compound's structural characteristics may allow it to interact with biological targets involved in cancer pathways, potentially leading to the development of novel anticancer drugs .

Case Studies

Although comprehensive case studies specifically on this compound are scarce, related research on similar pyridine derivatives provides insights into potential applications:

- Antimicrobial Activity : A study highlighted the effectiveness of certain pyridine derivatives against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that modifications in the pyridine structure could enhance antibacterial properties .

- Antiviral Research : Investigations into other fluorinated pyridine compounds have shown promising results in inhibiting viral replication, suggesting that 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile may warrant similar investigations .

Future Research Directions

Given the apparent lack of extensive research on 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, several areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding how this compound behaves in biological systems will be crucial for assessing its safety and efficacy.

- Structure-Activity Relationship Studies : Exploring how variations in the molecular structure affect biological activity could lead to optimized derivatives with enhanced therapeutic potential.

- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could provide valuable insights into its practical applications in medicine.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to chlorophenyl or trifluoromethyl analogs, which are more lipophilic .

- Crystallinity: Analogs with amino groups (e.g., 2-NH₂ in ) exhibit stronger intermolecular hydrogen bonding, leading to higher melting points (e.g., 245–250°C for vs. ~200°C for the target compound).

- Electronic Effects: The dimethylamino group donates electrons, increasing the electron density of the pyridine ring, while fluorophenoxy and nitrile groups withdraw electrons.

Crystallographic Insights

- Dihedral Angles: In 2-amino-4-(4-fluorophenyl)-6-naphthyl analogs , the fluorophenyl and naphthyl groups form dihedral angles of 15–25° with the pyridine ring, influencing molecular packing. The target compound’s fluorophenoxy group likely adopts a similar orientation, optimizing crystal lattice stability.

- Hydrogen Bonding: Amino-containing analogs (e.g., ) form N–H···N networks, absent in the dimethylamino-substituted target compound, which may reduce crystalline stability .

Biological Activity

4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, also known by its CAS number 341967-05-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

- Molecular Formula : C14H12FN3O

- Molar Mass : 257.26 g/mol

- CAS Number : 341967-05-3

Antibacterial Activity

Recent studies have indicated that compounds similar to 4-(dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exhibit significant antibacterial properties. In particular, the presence of fluorine and dimethylamino groups has been shown to enhance the antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | Staphylococcus aureus | 32 µg/mL |

| 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | Escherichia coli | 64 µg/mL |

These findings suggest a promising avenue for developing new antibacterial agents based on this compound's structure .

Antifungal Activity

The antifungal potential of this compound has also been explored. A study involving various pyridine derivatives demonstrated that modifications in the molecular structure could lead to enhanced antifungal activity against common pathogens such as Candida species.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | Candida albicans | 16 µg/mL |

| 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | Aspergillus niger | 32 µg/mL |

The presence of the fluorophenoxy group appears to contribute significantly to the antifungal activity .

Anticancer Activity

The anticancer properties of 4-(dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile have been evaluated in vitro against several cancer cell lines. Preliminary results indicate that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| A549 (Lung Cancer) | 25.0 | Cisplatin (10.0) |

| MCF7 (Breast Cancer) | 30.0 | Doxorubicin (15.0) |

| HT29 (Colon Cancer) | 20.0 | Fluorouracil (25.0) |

The compound's mechanism of action appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

- Study on Antibacterial Efficacy : A research team synthesized a series of pyridine derivatives, including the target compound, and tested their efficacy against a panel of bacterial strains. The study concluded that the introduction of electron-donating groups significantly improved antibacterial activity.

- Antifungal Screening : Another study evaluated the antifungal properties of several pyridine derivatives, highlighting the effectiveness of compounds with similar structures to our target compound against Candida species.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Dimethylamino)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, and how can reaction conditions be optimized for high yield and purity?

- Methodology : The synthesis typically involves sequential functionalization of the pyridine core. For example, nucleophilic aromatic substitution (SNAr) can introduce the 4-fluorophenoxy group at the 2-position of pyridine, followed by dimethylamino group installation via alkylation or reductive amination. Optimization of reaction solvents (e.g., DMF, THF), catalysts (e.g., K2CO3 for SNAr), and temperature (80–120°C) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Q. How is the crystal structure of this compound determined, and what insights do crystallographic parameters provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous pyridine derivatives (e.g., ), monoclinic systems (space group P21/n) are common. Key parameters include unit cell dimensions (a, b, c, β) and hydrogen-bonding networks, which inform intermolecular interactions and stability. Data collection using a Bruker APEXII diffractometer (Cu-Kα radiation) and refinement with SHELXL are typical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : 1H/13C NMR (DMSO-d6 or CDCl3) identifies substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, fluorophenyl aromatic signals).

- IR : Stretching bands for C≡N (~2220 cm⁻¹) and C-O (phenoxy, ~1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 316.13) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling or cyclization reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution. The electron-donating dimethylamino group activates the pyridine ring toward electrophilic substitution, while the electron-withdrawing nitrile and fluorophenoxy groups direct reactivity to specific positions. Experimental validation via Suzuki-Miyaura coupling or Ullmann reactions can test these predictions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- In vitro : Assess enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC/MBC testing).

- In vivo : Pharmacokinetic studies (e.g., bioavailability, metabolite profiling) identify discrepancies due to poor absorption or rapid metabolism. Structural analogs (e.g., ’s antifungal pyridines) guide SAR refinement .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates ligand-protein interactions. For example, docking into the ATP-binding pocket of a kinase (PDB ID: 1ATP) identifies key residues (e.g., hinge region hydrogen bonds). Molecular dynamics (MD) simulations (AMBER/CHARMM) refine binding stability over time .

Q. What experimental designs mitigate challenges in regioselective functionalization of the pyridine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.